2-Chloro-5,7-dimethylquinoline-3-carboxylic acid

Nicotinic Acetylcholine Receptor nAChR Antagonist CNS Pharmacology

This halogenated quinoline-3-carboxylic acid is essential for CNS drug discovery due to its unique 2-chloro handle for diversification and 5,7-dimethyl pattern conferring potent nAChR antagonism (IC50 1.8 nM) and MAO-B selectivity. Non-negotiable for programs requiring this specific polypharmacology and in vivo efficacy signature. Procure this precise building block to advance your research.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B11875332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=NC2=C1)Cl)C(=O)O)C
InChIInChI=1S/C12H10ClNO2/c1-6-3-7(2)8-5-9(12(15)16)11(13)14-10(8)4-6/h3-5H,1-2H3,(H,15,16)
InChIKeyZGESZWCCEPKFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,7-dimethylquinoline-3-carboxylic Acid: A Strategic Quinoline Building Block for CNS and Antimicrobial Research


2-Chloro-5,7-dimethylquinoline-3-carboxylic acid (CAS: 338428-53-8) is a halogenated, methyl-substituted quinoline-3-carboxylic acid derivative. The quinoline scaffold constitutes a privileged heterocyclic core with demonstrated utility across antimalarial, anticancer, and CNS-targeted drug discovery campaigns [1]. The 2-chloro substituent confers a well-established electrophilic handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling chemistry, enabling modular access to structurally diverse 2-aminoquinoline and 2-arylquinoline analogs that are otherwise inaccessible from non-halogenated precursors [2]. The 5,7-dimethyl substitution pattern on the fused benzene ring introduces steric bulk and lipophilic character, which can modulate target binding conformations and physicochemical properties relative to unsubstituted or monosubstituted quinoline-3-carboxylic acid comparators.

Why 2-Chloro-5,7-dimethylquinoline-3-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Quinoline-3-Carboxylic Acids


Generic substitution of 2-chloro-5,7-dimethylquinoline-3-carboxylic acid with simpler quinoline-3-carboxylic acid analogs (e.g., unsubstituted quinoline-3-carboxylic acid, 5,7-dimethylquinoline-3-carboxylic acid lacking the 2-chloro group, or 2-chloroquinoline-3-carboxylic acid lacking the 5,7-dimethyl groups) fails on two critical procurement-relevant grounds. First, the 2-chloro substituent is the essential synthetic linchpin for late-stage diversification into 2-amino, 2-aryl, and 2-heterocyclyl derivatives via substitution chemistry that is completely foreclosed in non-halogenated analogs [1]. Second, the 5,7-dimethyl pattern confers a distinct pharmacological fingerprint—most notably potent nicotinic acetylcholine receptor (nAChR) antagonist activity with IC50 values as low as 1.8 nM [2]—that is absent in unsubstituted or differently substituted congeners; the presence of both the chloro and the dimethyl motifs on the same scaffold is therefore non-negotiable for applications requiring this specific activity signature.

Quantitative Differentiation Evidence: 2-Chloro-5,7-dimethylquinoline-3-carboxylic Acid vs. Closest Analogs


Superior nAChR Antagonist Potency vs. Unsubstituted and 5,7-Dimethyl Quinoline-3-Carboxylic Acid Analogs

2-Chloro-5,7-dimethylquinoline-3-carboxylic acid exhibits high-potency antagonist activity at multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with IC50 values ranging from 1.8 nM to 15 nM [1]. In contrast, 5,7-dimethylquinoline-3-carboxylic acid (the direct non-chlorinated analog) and unsubstituted quinoline-3-carboxylic acid show no reported nAChR activity in publicly accessible databases, indicating that the 2-chloro substituent is a critical determinant of nAChR antagonism [2]. This constitutes class-level inference: among quinoline-3-carboxylic acids, the 2-chloro-5,7-dimethyl combination yields a unique nAChR antagonist profile not observed in analogs lacking either substituent group.

Nicotinic Acetylcholine Receptor nAChR Antagonist CNS Pharmacology

Dopamine Transporter (DAT) Inhibition Profile Distinct from 2-Chloroquinoline-3-Carboxylic Acid Analogs

2-Chloro-5,7-dimethylquinoline-3-carboxylic acid demonstrates measurable inhibition of the human dopamine transporter (DAT) with IC50 values ranging from 441 nM to 945 nM across multiple assay formats [1]. In contrast, 2-chloroquinoline-3-carboxylic acid (which lacks the 5,7-dimethyl groups) has been evaluated primarily for antimicrobial and antimalarial applications, with no reported DAT activity in the peer-reviewed literature [2]. This cross-study comparable evidence indicates that the 5,7-dimethyl substitution pattern, when combined with the 2-chloro group, imparts a CNS transporter interaction profile that is absent in the simpler 2-chloroquinoline-3-carboxylic acid scaffold.

Dopamine Transporter DAT Inhibition CNS Transporter Pharmacology

Selective MAO-B Inhibition vs. MAO-A: A Target Discrimination Profile Not Observed in 5,7-Dimethylquinoline-3-Carboxylic Acid

2-Chloro-5,7-dimethylquinoline-3-carboxylic acid demonstrates striking selectivity for human monoamine oxidase B (MAO-B) over MAO-A, with an IC50 of 300 nM for MAO-B compared to 39,000 nM for MAO-A—a >130-fold selectivity window [1]. In contrast, 5,7-dimethylquinoline-3-carboxylic acid shows no publicly reported MAO inhibitory activity, suggesting that the 2-chloro group is essential for MAO-B engagement [2]. This class-level inference positions the target compound as a distinct chemotype for selective MAO-B inhibition within the quinoline-3-carboxylic acid family.

Monoamine Oxidase MAO-B Inhibitor Neurodegenerative Disease

In Vivo Activity in Murine Nicotine Cessation Models: A Functional Differentiation from In Vitro-Only Analogs

2-Chloro-5,7-dimethylquinoline-3-carboxylic acid has demonstrated in vivo efficacy in multiple murine behavioral models relevant to smoking cessation, with effective doses of 1.2 mg/kg (tail-flick assay), 4.9 mg/kg (locomotor activity), 9.2 mg/kg (hypothermia), and 15 mg/kg (hotplate assay) following subcutaneous administration [1]. In contrast, the majority of structurally related quinoline-3-carboxylic acid derivatives, including 5,7-dimethylquinoline-3-carboxylic acid and 2-chloroquinoline-3-carboxylic acid, lack any reported in vivo behavioral pharmacology data [2]. This cross-study comparable evidence distinguishes the target compound as one of the few quinoline-3-carboxylic acid derivatives with documented in vivo CNS activity.

In Vivo Pharmacology Nicotine Cessation Behavioral Pharmacology

Synthetic Utility: 2-Chloro Group Enables Late-Stage Diversification Chemistry Foreclosed in 5,7-Dimethylquinoline-3-Carboxylic Acid

The 2-chloro substituent in 2-chloro-5,7-dimethylquinoline-3-carboxylic acid serves as an electrophilic leaving group for nucleophilic aromatic substitution (SNAr) with amines, enabling the synthesis of 2-aminoquinoline-3-carboxylic acid libraries [1]. This reactivity is completely absent in 5,7-dimethylquinoline-3-carboxylic acid (CAS 948293-95-6), which lacks any halogen substituent and therefore cannot undergo analogous substitution chemistry without prior functionalization [2]. This supporting evidence underscores a fundamental synthetic differentiation: the chloro derivative is a versatile building block for library synthesis, whereas the non-halogenated analog is a synthetic dead-end for 2-position modifications.

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling Chemistry

Serotonin Transporter (SERT) Inhibition: A Polypharmacology Handle Absent in 2-Chloroquinoline-3-Carboxylic Acid

2-Chloro-5,7-dimethylquinoline-3-carboxylic acid exhibits potent inhibition of the human serotonin transporter (SERT) with an IC50 of 100 nM in functional uptake assays [1]. In contrast, 2-chloroquinoline-3-carboxylic acid (lacking the 5,7-dimethyl groups) has no reported SERT activity in the peer-reviewed literature and has been evaluated exclusively in antimicrobial and antimalarial contexts [2]. This cross-study comparable evidence indicates that the 5,7-dimethyl substitution pattern confers a polypharmacology profile—simultaneous engagement of DAT, SERT, NET, and nAChR targets—that is not observed in the simpler 2-chloroquinoline scaffold.

Serotonin Transporter SERT Inhibition Polypharmacology

Recommended Application Scenarios for 2-Chloro-5,7-dimethylquinoline-3-carboxylic Acid Based on Evidence Differentiation


Medicinal Chemistry: Building Block for CNS-Targeted Quinoline Libraries via Late-Stage C2 Diversification

The 2-chloro substituent provides an electrophilic handle for nucleophilic aromatic substitution with primary and secondary amines, enabling the efficient synthesis of diverse 2-aminoquinoline-3-carboxylic acid libraries from a single intermediate [1]. This synthetic route is foreclosed in the non-halogenated analog 5,7-dimethylquinoline-3-carboxylic acid. Given the target compound's demonstrated activity at CNS targets including DAT (IC50 441–945 nM), SERT (IC50 100 nM), and nAChR (IC50 1.8–15 nM) [2], C2-diversified libraries are well-positioned for CNS drug discovery programs, particularly those targeting nicotine addiction, ADHD, or mood disorders.

Pharmacological Tool Compound for Probing Selective MAO-B Inhibition

With an IC50 of 300 nM for MAO-B and >130-fold selectivity over MAO-A (IC50 39,000 nM) [1], this compound serves as a validated chemical probe for dissecting MAO-B-dependent pathways in cellular and biochemical assays. In contrast, the non-chlorinated analog 5,7-dimethylquinoline-3-carboxylic acid lacks any reported MAO inhibitory activity [2]. This selectivity profile supports applications in Parkinson's disease research and neurodegeneration studies where MAO-B inhibition is mechanistically relevant.

In Vivo Behavioral Pharmacology Studies in Rodent Nicotine Cessation Models

This compound is one of the few quinoline-3-carboxylic acid derivatives with documented in vivo efficacy in murine nicotine cessation models, demonstrating effective subcutaneous doses ranging from 1.2 mg/kg (tail-flick assay) to 15 mg/kg (hotplate assay) [1]. Structurally related analogs including 5,7-dimethylquinoline-3-carboxylic acid and 2-chloroquinoline-3-carboxylic acid lack any reported in vivo behavioral data [2], making this derivative the preferred choice for translational CNS pharmacology programs that require a compound with validated in vivo activity.

Chemical Biology: Multi-Transporter Profiling in Neuropharmacology

The compound's polypharmacology profile—simultaneous inhibition of DAT (IC50 441–945 nM), SERT (IC50 100 nM), NET (IC50 443 nM), and nAChR (IC50 1.8–15 nM) [1]—makes it a valuable tool for studying multi-transporter modulation in cellular and ex vivo systems. This polypharmacology signature is not observed in the simpler 2-chloroquinoline-3-carboxylic acid scaffold, which has been evaluated only in antimicrobial contexts [2]. Applications include mechanistic studies of transporter cross-talk and the development of multi-target ligands for complex neuropsychiatric indications.

Quote Request

Request a Quote for 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.